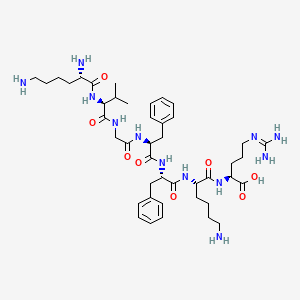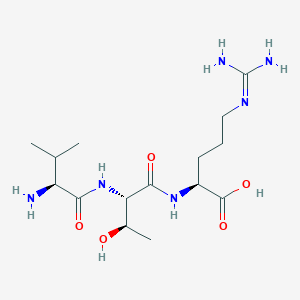
L-Arginine, L-valyl-L-threonyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginine, L-valyl-L-threonyl- is a compound composed of the amino acids L-Arginine, L-Valine, and L-Threonine. This compound is a peptide, which means it is formed by the linkage of amino acids through peptide bonds. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and metabolic regulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-valyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In an industrial setting, the production of peptides like L-Arginine, L-valyl-L-threonyl- can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
化学反応の分析
Types of Reactions
L-Arginine, L-valyl-L-threonyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-Threonine can be oxidized to form a ketone.
Reduction: The guanidine group of L-Arginine can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
L-Arginine, L-valyl-L-threonyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用機序
The mechanism of action of L-Arginine, L-valyl-L-threonyl- involves its interaction with specific molecular targets and pathways:
L-Arginine: Acts as a precursor for nitric oxide (NO) synthesis, which is a critical signaling molecule in the cardiovascular system.
L-Valine: Involved in protein synthesis and muscle metabolism.
L-Threonine: Plays a role in protein synthesis and immune function.
類似化合物との比較
Similar Compounds
L-Arginine, L-threonyl-L-valyl-L-leucyl-L-threonyl-L-seryl-: Another peptide with similar amino acid composition but different sequence.
L-Arginine, L-valyl-L-leucyl-: A shorter peptide with similar amino acids.
Uniqueness
L-Arginine, L-valyl-L-threonyl- is unique due to its specific sequence, which determines its distinct biological activity and interactions. The presence of L-Arginine provides a source of nitric oxide, while L-Valine and L-Threonine contribute to its structural and functional properties.
特性
CAS番号 |
362603-27-8 |
|---|---|
分子式 |
C15H30N6O5 |
分子量 |
374.44 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H30N6O5/c1-7(2)10(16)12(23)21-11(8(3)22)13(24)20-9(14(25)26)5-4-6-19-15(17)18/h7-11,22H,4-6,16H2,1-3H3,(H,20,24)(H,21,23)(H,25,26)(H4,17,18,19)/t8-,9+,10+,11+/m1/s1 |
InChIキー |
MNSSBIHFEUUXNW-RCWTZXSCSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)N)O |
正規SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)
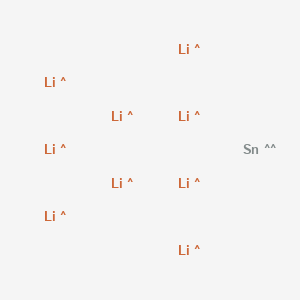
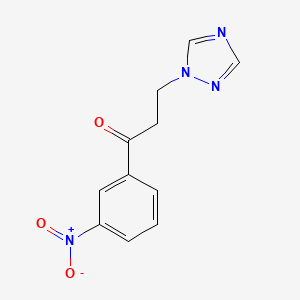
oxophosphanium](/img/structure/B14257939.png)
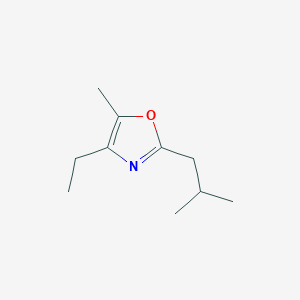


![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
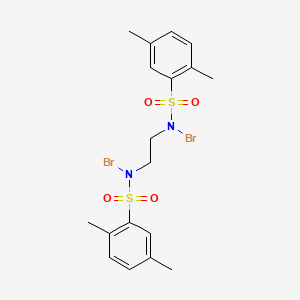
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)

